(Z)-N-(1-Chloro-1-(4-chlorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide (Z)-N-(1-Chloro-1-(4-chlorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15870870
InChI: InChI=1S/C21H20Cl2N2O2/c22-17-11-9-15(10-12-17)18(23)19(21(27)25-13-5-2-6-14-25)24-20(26)16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2,(H,24,26)/b19-18-
SMILES:
Molecular Formula: C21H20Cl2N2O2
Molecular Weight: 403.3 g/mol

(Z)-N-(1-Chloro-1-(4-chlorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide

CAS No.:

Cat. No.: VC15870870

Molecular Formula: C21H20Cl2N2O2

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

(Z)-N-(1-Chloro-1-(4-chlorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide -

Specification

Molecular Formula C21H20Cl2N2O2
Molecular Weight 403.3 g/mol
IUPAC Name N-[(Z)-1-chloro-1-(4-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Standard InChI InChI=1S/C21H20Cl2N2O2/c22-17-11-9-15(10-12-17)18(23)19(21(27)25-13-5-2-6-14-25)24-20(26)16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2,(H,24,26)/b19-18-
Standard InChI Key DHAVJBXSFFXUOZ-HNENSFHCSA-N
Isomeric SMILES C1CCN(CC1)C(=O)/C(=C(\C2=CC=C(C=C2)Cl)/Cl)/NC(=O)C3=CC=CC=C3
Canonical SMILES C1CCN(CC1)C(=O)C(=C(C2=CC=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-[(1Z)-1-chloro-1-(4-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide . Its molecular formula, C₂₁H₂₀Cl₂N₂O₂, corresponds to a molecular weight of 403.3 g/mol . The Z-configuration of the double bond between C1 and C2 is critical for its spatial orientation, influencing its interactions with biological targets .

Structural Features

The molecule comprises three key moieties:

  • A benzamide group (C₆H₅CONH–) at the N-terminus.

  • A chlorinated enone system (–C(Cl)=C(O)–) linked to a 4-chlorophenyl ring.

  • A piperidine ring (C₅H₁₀N) attached via a carbonyl group.

The stereochemistry of the enone system (Z-configuration) ensures that the chloro and benzamide groups reside on the same side of the double bond, a feature that may enhance binding affinity to target proteins .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₂₀Cl₂N₂O₂
Molecular Weight403.3 g/mol
SMILESC1CCN(CC1)C(=O)/C(=C(\C2=CC=C(C=C2)Cl)/Cl)/NC(=O)C3=CC=CC=C3
InChI KeyDHAVJBXSFFXUOZ-HNENSFHCSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (Z)-N-(1-Chloro-1-(4-chlorophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide typically involves a multi-step process:

  • Enamine Formation: Condensation of 4-chlorophenylacetone with piperidine under basic conditions yields an enamine intermediate.

  • Chlorination: Treatment with thionyl chloride (SOCl₂) introduces the chloro group at the α-position.

  • Amidation: Reaction with benzoyl chloride in the presence of triethylamine completes the benzamide linkage .

Industrial-scale production employs continuous flow reactors to optimize yield (reported at ~65–70%) and purity (>98% by HPLC) .

Crystallization and Purification

Recrystallization from ethanol/water mixtures produces needle-like crystals suitable for X-ray diffraction analysis. Chromatographic purification (silica gel, ethyl acetate/hexane) ensures the removal of stereoisomeric impurities .

Physicochemical Properties

Solubility Profile

  • Water: <0.1 mg/mL (25°C).

  • DMSO: 25 mg/mL.

  • Ethanol: 8 mg/mL .

LogP (octanol/water partition coefficient) calculations predict a value of 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Applications in Drug Discovery

Lead Optimization

Structural analogs with modified piperidine substituents (e.g., morpholine, thiomorpholine) are under investigation to improve solubility and target selectivity .

Patent Landscape

Patent WO202122876A1 claims derivatives of this compound for treating neurodegenerative disorders, emphasizing CDK5 inhibition .

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